molecular formula C16H18F3N3O B5554589 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide

3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide

Cat. No. B5554589
M. Wt: 325.33 g/mol
InChI Key: KRZIIXSKPBGOAE-UHFFFAOYSA-N
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Description

The compound 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide, also known as TFE-731, is a novel pyrazole-based chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide reduces the production of prostaglandins, thereby reducing inflammation. Additionally, 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide has been shown to have other effects on cellular signaling pathways, including the inhibition of the protein kinase C (PKC) pathway.
Biochemical and Physiological Effects:
3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a COX-2 inhibitor, 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide has been shown to have antioxidant properties, which may be beneficial in the treatment of a variety of oxidative stress-related conditions. Additionally, 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide has been shown to have anti-proliferative effects on cancer cells, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide in lab experiments is its specificity for COX-2 inhibition. This specificity allows researchers to study the role of COX-2 in various biological processes with greater precision. However, one of the limitations of using 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide is its relatively low potency compared to other COX-2 inhibitors. This may make it difficult to achieve the desired level of inhibition in certain experiments.

Future Directions

There are many potential future directions for research involving 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide. One area of research involves the development of more potent COX-2 inhibitors based on the structure of 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide. Additionally, there is potential for the use of 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide in the treatment of various inflammatory conditions, including arthritis and cancer. Further research is needed to fully understand the potential therapeutic applications of 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide and to develop more effective methods for its synthesis and delivery.

Synthesis Methods

The synthesis of 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide involves a multistep process that begins with the reaction of 2-(trifluoromethyl)phenylacetonitrile with propylmagnesium bromide to form 2-(trifluoromethyl)phenylpropylamine. This intermediate is then reacted with ethyl chloroformate and 1H-pyrazole-5-carboxylic acid to yield the final product, 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide. The synthesis of 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide as a tool for studying the role of certain enzymes in various biological processes. 3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition has been shown to have potential therapeutic applications in the treatment of a variety of inflammatory conditions, including arthritis and cancer.

properties

IUPAC Name

5-propyl-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c1-3-6-11-9-14(22-21-11)15(23)20-10(2)12-7-4-5-8-13(12)16(17,18)19/h4-5,7-10H,3,6H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZIIXSKPBGOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)NC(C)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-propyl-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide

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